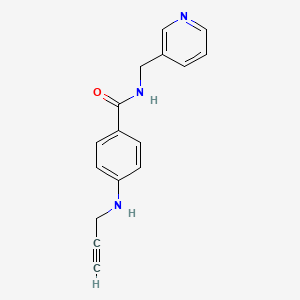

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide

Description

4-(Prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a propargylamine (prop-2-ynylamino) group at the 4-position of the benzamide core and a pyridin-3-ylmethyl substituent on the amide nitrogen. It is listed as a discontinued product by CymitQuimica, indicating its use in exploratory research or as a synthetic intermediate .

Properties

IUPAC Name |

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-9-18-15-7-5-14(6-8-15)16(20)19-12-13-4-3-10-17-11-13/h1,3-8,10-11,18H,9,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTZFBIEHQXDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as benzoyl chloride, under basic conditions.

Introduction of the Prop-2-ynylamino Group: The prop-2-ynylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with propargylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a reductive amination reaction. This involves reacting the benzamide with pyridine-3-carboxaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynylamino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can occur at the benzamide core or the pyridin-3-ylmethyl group, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products

Oxidation: Oxo derivatives of the prop-2-ynylamino group.

Reduction: Amine derivatives of the benzamide core or pyridin-3-ylmethyl group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes, particularly those involving amide or pyridine-containing compounds.

Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The prop-2-ynylamino group and the pyridin-3-ylmethyl group may play key roles in binding to the target and exerting the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues with Pyridine/Pyrimidine Moieties

a. Imatinib (STI571)

Imatinib, a well-known kinase inhibitor, shares a benzamide core but incorporates a 4-methylpiperazine and pyridinylpyrimidine substituent. Its structure is N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. The pyridinylpyrimidine group enhances binding to kinase targets like BCR-ABL and c-Kit, while the 4-methylpiperazine improves solubility and bioavailability. Imatinib’s molecular weight (493.62 g/mol) and complexity reflect its clinical success in treating chronic myeloid leukemia .

b. MGCD0103

MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) is an isotype-selective histone deacetylase (HDAC) inhibitor. Unlike 4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide, MGCD0103 features a 2-aminophenyl group and a pyridinylpyrimidinylamino side chain, enabling selective inhibition of HDAC1–3 and HDAC11. It induces apoptosis in cancer cells and has entered clinical trials .

c. Capmatinib

Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) is a c-MET inhibitor with a fluorinated benzamide core and an imidazotriazine-quinoline substituent. This structural variation confers selectivity for MET exon 14 skipping mutations in non-small cell lung cancer, highlighting the role of heterocyclic extensions in target specificity .

Derivatives with Modified Substituents

a. 4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide

This analogue replaces the propargylamine group with a nitro and methyl substituent. The nitro group may influence electron distribution and reactivity, though its biological activity remains uncharacterized .

b. Triazole-Based Benzamides (K1–K6)

Compounds such as (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide (K1) and derivatives feature Schiff base linkages and triazole moieties.

Sulfonamide-Benzamide Hybrids

Compounds like 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4) and 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30) combine benzamide with sulfonamide groups. These hybrids exhibit PD-L1 inhibitory activity (53–57% inhibition at 10 µM) and selective anti-proliferative effects against PC-3 prostate cancer cells .

Structural and Functional Analysis

Key Structural Differences

*Calculated based on molecular formula.

Impact of Substituents on Activity

- Propargylamine (Target Compound) : The alkyne group may enable click chemistry for bioconjugation, though its pharmacological role is unclear.

- Pyridinylpyrimidine (Imatinib/MGCD0103) : Enhances kinase/HDAC binding via π-π stacking and hydrogen bonding.

- Sulfonamide (Compound 30) : Improves solubility and PD-L1 binding through polar interactions .

Research and Development Insights

- Imatinib and MGCD0103 exemplify how structural optimization (e.g., piperazine or aminophenyl groups) can refine pharmacokinetics and target selectivity .

- Capmatinib underscores the importance of fluorination and heterocyclic extensions in overcoming resistance mutations .

- The discontinued status of this compound suggests challenges in efficacy or toxicity, highlighting the need for further derivatization .

Biological Activity

4-(prop-2-ynylamino)-N-(pyridin-3-ylmethyl)benzamide, a compound identified by its CAS number 1258400-21-3, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C16H15N3O, with a molecular weight of approximately 265.31 g/mol. The compound features a prop-2-ynylamino group attached to a pyridin-3-ylmethyl benzamide structure, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may act on various biological targets, including kinases and microRNA pathways. For instance, related compounds have shown potential as inhibitors of c-Abl kinase, which is involved in neurodegenerative diseases like Parkinson's disease (PD) .

Neuroprotective Effects

A related study highlighted the neuroprotective effects of benzamide derivatives against MPP+-induced cell death in SH-SY5Y cells. These findings suggest that the compound may offer protective benefits in neurodegenerative contexts by modulating c-Abl activity .

Inhibition of Oncogenic MicroRNAs

Another line of research focused on the inhibition of microRNA-21 (miR-21), an oncogenic miRNA implicated in cancer progression. Compounds structurally similar to this compound have demonstrated the ability to inhibit miR-21 expression significantly, promoting apoptosis and reducing proliferation in cancer cell lines .

Case Studies

-

Neuroprotective Activity :

- Study : Evaluation of c-Abl inhibition and neuroprotection.

- Findings : Compounds showed lower toxicity compared to nilotinib while maintaining efficacy in protecting neuronal cells from apoptosis induced by neurotoxic agents.

- : Potential for therapeutic application in PD treatment.

- Cancer Therapeutics :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| CAS Number | 1258400-21-3 |

| Purity | 95% |

| Biological Activity | Description |

|---|---|

| c-Abl Inhibition | Significant neuroprotective effects observed |

| miR-21 Inhibition | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.